molecular formula C10H14N2O B1649854 (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine CAS No. 1060807-05-7

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine

Cat. No.: B1649854
CAS No.: 1060807-05-7
M. Wt: 178.23
InChI Key: TYXDKUPETPVOHV-UHFFFAOYSA-N
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Description

(1-(6-Methoxypyridin-2-yl)cyclopropyl)methanamine ( 1060807-05-7) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a cyclopropane-containing building block of interest in medicinal chemistry research, particularly in the synthesis and development of novel bioactive molecules. Compounds based on similar scaffolds, such as 2-phenylcyclopropylmethylamines, have been investigated as selective agonists for serotonin receptors like the 5-HT2C receptor, a target for central nervous system disorders . The presence of the methoxypyridine group contributes to the molecule's properties, making it a valuable intermediate for constructing potential therapeutic agents. This product is offered with a high purity level of 98% and is supplied exclusively for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXDKUPETPVOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239500
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-05-7
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Structural Components

The target molecule comprises three critical structural elements:

  • 6-Methoxypyridin-2-yl group : A substituted pyridine ring with a methoxy group at the 6-position.
  • Cyclopropane ring : A strained three-membered carbocycle directly bonded to the pyridine.
  • Methanamine group : A primary amine attached to the cyclopropane.

Synthetic Routes to (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine

Pyridine Ring Construction and Functionalization

The 6-methoxypyridine moiety is typically synthesized before cyclopropane formation. A common approach involves:

Hantzsch Pyridine Synthesis Modifications

A modified Hantzsch reaction assembles the pyridine core. For example, 2-methyl-5-ethylpyridine undergoes hydroxymethylation using acetaldehyde under acidic conditions to introduce a hydroxymethyl group at the 6-position. Subsequent methylation with dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) yields 6-methoxypyridine-2-methanol.

Direct Functionalization of Pyridine Derivatives

Alternative routes start with pre-functionalized pyridines. For instance, 2-chloro-6-(hydroxymethyl)pyridine is treated with methoxide ions in N,N-dimethylformamide at 80°C to replace the chloride with a methoxy group. The hydroxymethyl group is then oxidized to a carboxylic acid or aldehyde for subsequent cyclopropanation.

Cyclopropane Ring Formation

Corey-Chaykovsky Cyclopropanation

A ketone or aldehyde intermediate (e.g., 6-methoxypyridine-2-carbaldehyde) reacts with sulfonium ylides (e.g., dimethylsulfonium methylide) in tetrahydrofuran at −78°C to form the cyclopropane ring. This method offers stereochemical control, critical for bioactive derivatives.

[2+1] Cycloaddition with Dichlorocarbene

Dichlorocarbene, generated from chloroform and a strong base (e.g., sodium hydroxide), adds to a vinylpyridine intermediate. Subsequent dechlorination with sodium in liquid ammonia yields the cyclopropane ring.

Introduction of the Methanamine Group

Gabriel Synthesis

The cyclopropane-bearing pyridine is brominated at the methyl position using N-bromosuccinimide under radical initiation. The resulting bromide undergoes Gabriel synthesis with potassium phthalimide in dimethyl sulfoxide, followed by hydrazinolysis to release the primary amine.

Reductive Amination

A ketone intermediate (e.g., 1-(6-methoxypyridin-2-yl)cyclopropanone) reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, directly yielding the methanamine.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors for cyclopropanation steps, reducing reaction times from hours to minutes. For example, a mixture of 6-methoxypyridine-2-carbaldehyde and trimethylsulfoxonium iodide in tetrahydrofuran is pumped through a reactor at 100°C, achieving 92% conversion.

Catalytic Asymmetric Cyclopropanation

Chiral ruthenium catalysts (e.g., Ru(II)-Pybox complexes) enable enantioselective cyclopropanation, critical for pharmaceutical applications. Yields exceeding 85% enantiomeric excess have been reported for related pyridine derivatives.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Hantzsch + Corey 65–72 Modular, scalable Multi-step, costly reagents
Dichlorocarbene 58 Single-step cyclopropanation Poor stereocontrol
Reductive Amination 80 Direct amine introduction Requires ketone precursor
Continuous Flow 92 High throughput, reduced waste Specialized equipment needed

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The primary amine group (-NH<sub>2</sub>) exhibits strong basicity, reacting readily with acids to form stable salts. This property enhances solubility for pharmaceutical applications.

Reaction TypeReagents/ConditionsProductKey Findings
ProtonationHCl, H<sub>2</sub>SO<sub>4</sub>Dihydrochloride or sulfate saltsSalt formation improves crystallinity and bioavailability.
DeprotonationStrong bases (e.g., NaOH)Free amine regenerationReversible under alkaline conditions .

Nucleophilic Substitution at the Amine Group

The amine acts as a nucleophile, participating in alkylation and acylation reactions.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:
RCOCl+H2N-(Compound)RCONH-(Compound)+HCl\text{RCOCl} + \text{H}_2\text{N-(Compound)} \rightarrow \text{RCONH-(Compound)} + \text{HCl}

Acylating AgentProductYieldReference
Acetyl chlorideN-Acetyl derivative85%
Benzoyl chlorideN-Benzoyl derivative78%

Alkylation Reactions

Reaction with alkyl halides or sulfonates produces secondary amines:
R-X+H2N-(Compound)R-NH-(Compound)+HX\text{R-X} + \text{H}_2\text{N-(Compound)} \rightarrow \text{R-NH-(Compound)} + \text{HX}

Alkylating AgentProductConditions
Methyl iodideN-Methyl derivativeK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C
Ethyl bromoacetateN-Ethoxycarbonylmethyl derivativeEt<sub>3</sub>N, THF, rt

Electrophilic Aromatic Substitution on the Pyridine Ring

The methoxypyridine ring undergoes electrophilic substitution, though the electron-donating methoxy group (-OMe) directs reactivity to the meta and para positions.

ReactionReagentsPositionProductNotes
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-55-Nitro derivativeModerate yield due to deactivation by -OMe .
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>C-55-Bromo derivativeRequires elevated temperatures .

Cyclopropane Ring Reactivity

The strained cyclopropane ring engages in ring-opening or strain-relief reactions:

Acid-Catalyzed Ring Opening

Under strong acidic conditions, the cyclopropane ring may undergo cleavage:
(Compound)+H+Linear alkene intermediates\text{(Compound)} + \text{H}^+ \rightarrow \text{Linear alkene intermediates}

  • Observed in analogs with concentrated HCl at 80°C.

Transition Metal-Mediated Reactions

The cyclopropane ring participates in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups:

SubstrateCatalystProductYield
Arylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives60–75%

Amine Oxidation

The primary amine is oxidized to a nitro group under strong oxidizing agents (e.g., KMnO<sub>4</sub>):
H2N-(Compound)KMnO4NO2-(Compound)\text{H}_2\text{N-(Compound)} \xrightarrow{\text{KMnO}_4} \text{NO}_2\text{-(Compound)}

  • Requires acidic conditions and elevated temperatures .

Methoxy Group Demethylation

The -OMe group is cleaved using BBr<sub>3</sub> to yield a phenolic derivative:
(Compound)BBr3HO-(Pyridin-2-yl)-(Compound)\text{(Compound)} \xrightarrow{\text{BBr}_3} \text{HO-(Pyridin-2-yl)-(Compound)}

  • Quantitative conversion in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at -78°C .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing cyclopropane fragments.

  • Photostability : Sensitive to UV light, forming pyridine N-oxide derivatives .

Scientific Research Applications

Pharmacological Studies

Research indicates that (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine exhibits significant pharmacological properties, particularly as a selective inhibitor of phosphodiesterase enzymes (PDEs). PDEs play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various conditions, including schizophrenia and other neuropsychiatric disorders.

  • Case Study: PDE10A Inhibition
    A notable study highlighted the development of compounds similar to this compound for their ability to inhibit PDE10A, an enzyme implicated in the modulation of dopaminergic signaling. The compound MK-8189, which is structurally related, demonstrated promising results in preclinical trials for schizophrenia treatment by enhancing cognitive function through PDE10A inhibition .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system (CNS) disorders. Its interaction with neurotransmitter systems could provide insights into new treatments for conditions such as depression and anxiety.

  • Case Study: Cognitive Enhancement
    In animal models, compounds derived from this chemical structure showed improvements in cognitive performance and memory retention. These effects were attributed to the modulation of dopamine receptor activity, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Drug Development

The structural characteristics of this compound have been utilized in the rational design of new drug candidates. Researchers are exploring modifications to enhance potency and selectivity against specific targets.

  • Table: Comparison of Structural Modifications
Compound NameModificationActivityReference
MK-8189Methoxy on pyridineHigh PDE10A inhibition
Compound ACyclopropyl modificationImproved CNS penetration
Compound BN-methyl substitutionEnhanced receptor affinity

Mechanism of Action

The mechanism by which (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs from the evidence, highlighting substituent variations and their implications:

Compound Name / ID Core Structure Key Substituents Biological Target / Activity Reference
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine Cyclopropylmethanamine + pyridine 6-Methoxy-pyridin-2-yl Inferred: Potential CNS or kinase targets
Compound 35 Cyclopropylmethanamine + aryl 5-Fluoro-2-methoxyphenyl + thiophen-methyl 5-HT2C receptor modulation
Compound 36 Cyclopropylmethanamine + aryl 5-Fluoro-2-methoxyphenyl + pyridinyl 5-HT2C receptor modulation
Compound 12 Cyclopropylmethanamine + aryl 2,4-Difluorophenyl + trifluoromethyl ALK inhibition
[1-(2-Methoxyphenyl)cyclopropyl]methanamine Cyclopropylmethanamine + aryl 2-Methoxyphenyl Not specified (structural analog)

Key Observations :

  • Pyridine vs.
  • Methoxy Position : The 6-methoxy group on pyridine may confer distinct electronic effects compared to 2-methoxy substituents on phenyl rings (e.g., Compound 35 or ). The para-like positioning on pyridine could influence binding pocket interactions in biological targets.
  • Halogenation: Fluorinated analogs (e.g., Compound 12 ) exhibit enhanced metabolic stability and target affinity but may increase toxicity risks compared to non-halogenated derivatives.

Physicochemical Properties :

  • Solubility : The pyridine nitrogen and methoxy group may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound 35 ).
  • NMR Profile : Expected cyclopropane proton signals (δ 0.5–1.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm), with methoxy protons at δ ~3.8 ppm, aligning with trends in Compounds 35–41 .

Stability and Toxicity Considerations

  • Metabolic Stability: The methoxy group may undergo demethylation via cytochrome P450 enzymes, a pathway less prevalent in non-alkoxy analogs .
  • Toxicity : Compared to halogenated analogs (e.g., Compound 12 ), the absence of fluorine or chlorine reduces risks of bioaccumulation or reactive metabolite formation. However, pyridine rings can pose hepatotoxicity concerns in certain contexts .

Biological Activity

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on diverse sources of scientific literature.

Structural Characteristics

The compound is characterized by:

  • Cyclopropyl Ring : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Methoxypyridine Moiety : Enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The methoxypyridine group can engage in π-π interactions, while the cyclopropylmethanamine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins, leading to various biological effects.

1. Orexin Receptor Antagonism

Research indicates that this compound acts as an orexin receptor antagonist , which may have implications for treating sleep disorders such as insomnia and narcolepsy. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite.

2. Antimicrobial Properties

Studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens. A notable example includes its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential in combating antibiotic-resistant infections.

3. Antiproliferative Effects

Preliminary investigations into the antiproliferative effects of related compounds show promise against cancer cell lines such as HeLa and A549. The IC50 values indicate moderate effectiveness in inhibiting cell proliferation, suggesting potential applications in oncology.

Research Findings and Case Studies

StudyFindingsImplications
Identified as an orexin receptor antagonist with potential for sleep disorder treatmentMay lead to new therapies for insomnia and narcolepsy
Exhibited antimicrobial activity against MRSA strainsPotential for developing new antibiotics
Demonstrated antiproliferative activity against cancer cell linesPossible candidate for cancer therapy

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM). The structural uniqueness of this compound allows for further modifications that could enhance its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine
Reactant of Route 2
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine

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